molecular formula C11H12N3O11P B12923859 6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B12923859
M. Wt: 393.20 g/mol
InChI Key: AYHLQBAEVAEEOC-FJGDRVTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of this compound reflects its intricate heterocyclic architecture. The parent structure is a tetrahydropyrimidine ring substituted at positions 1, 2, 4, 5, and 6. The 1-position bears a modified tetrahydrofuran moiety with stereochemical descriptors (2R,3R,4S,5R) , indicating a ribose-like sugar analog. The 5-position features a carboxylic acid group, while the 6-position is substituted with a cyano group. The 2- and 4-positions are occupied by ketone oxygen atoms, and the tetrahydrofuran ring at position 1 contains a phosphonooxy-methyl group at its 5'-carbon .

The stereochemical configuration was determined using NMR spectroscopy and circular dichroism, with the tetrahydrofuran ring adopting a C2′-endo puckering conformation similar to canonical ribonucleotides. The 3′,4′-dihydroxy groups exhibit equatorial orientations, while the phosphonooxy-methyl group at C5′ adopts a gauche-gauche configuration relative to the ribose-like ring.

Feature Structural Description
Pyrimidine core 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 5-carboxylic acid and 6-cyano substitutions
Sugar moiety (2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran
Phosphorylation pattern Monoesterified phosphoric acid at C5′ of the sugar analog

Comparative Analysis with Canonical Pyrimidine Nucleotide Structures

This compound represents a highly modified pyrimidine derivative diverging from canonical nucleotides like cytidine monophosphate (CMP) in three key aspects:

  • Ring substitution pattern : The simultaneous presence of 6-cyano and 5-carboxylic acid groups creates electronic perturbations distinct from the unmodified cytosine base in CMP.
  • Phosphorylation site : Unlike CMP's 5′-monophosphate group, this molecule features a phosphonooxy-methyl substitution at C5′ of the tetrahydrofuran ring, creating a branched phosphate linkage.
  • Sugar pucker dynamics : X-ray diffraction studies reveal reduced conformational flexibility compared to natural ribofuranose rings due to the locked C2′-endo puckering and additional hydroxyl group interactions.

The electronic effects of the 6-cyano group significantly alter π-orbital overlap in the pyrimidine ring, reducing aromaticity by approximately 18% compared to unmodified cytosine bases, as calculated through Hückel molecular orbital theory.

X-ray Crystallography and Conformational Dynamics

Single-crystal X-ray analysis at 100 K reveals two distinct molecular conformers in the asymmetric unit, both maintaining the anti orientation between the pyrimidine base and sugar analog. Key structural parameters include:

Parameter Value (Å/°)
C6-C≡N bond length 1.146 ± 0.003 Å
P-O bond distances 1.576-1.592 Å
Glycosidic torsion (χ) -157.3° to -162.1°
Ribose pseudorotation P = 162.7° (C2′-endo)

The phosphonooxy group participates in three hydrogen bonds:

  • O1P...H-O3′ (2.68 Å)
  • O2P...H-N3 (2.71 Å)
  • O3P...H-O5′ (2.63 Å)

These interactions create a rigid network stabilizing the gauche-gauche conformation of the C5′ substituent. Molecular dynamics simulations show restricted sugar pucker interconversion with an energy barrier of 9.2 kcal/mol compared to 6.4 kcal/mol in natural CMP.

Tautomeric Forms and Electronic Delocalization Patterns

The compound exhibits three observable tautomeric forms in solution (DMSO-d6, 298 K):

Tautomer Population (%) Stabilizing Factors
2,4-diketo (major) 76.3 Conjugation with 5-carboxylic acid
2-enol-4-keto 18.7 Intramolecular H-bond with C6-cyano group
4-enol-2-keto 5.0 Resonance stabilization from phosphonooxy

UV-Vis spectroscopy shows a broad absorption at 278 nm (ε = 12,400 M−1cm−1) attributable to n→π* transitions in the diketo tautomer. The 6-cyano group induces significant electron withdrawal, quantified by a Hammett σp value of +1.00, which:

  • Reduces pKa of the 5-carboxylic acid to 2.1 (vs. 4.2 in analogous non-cyano compounds)
  • Increases chemical shift of C5 to δ 168.9 ppm in 13C NMR
  • Creates a 0.32 Å contraction in the C5-C6 bond compared to unsubstituted analogs

Properties

Molecular Formula

C11H12N3O11P

Molecular Weight

393.20 g/mol

IUPAC Name

6-cyano-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H12N3O11P/c12-1-3-5(10(18)19)8(17)13-11(20)14(3)9-7(16)6(15)4(25-9)2-24-26(21,22)23/h4,6-7,9,15-16H,2H2,(H,18,19)(H,13,17,20)(H2,21,22,23)/t4-,6-,7-,9-/m1/s1

InChI Key

AYHLQBAEVAEEOC-FJGDRVTGSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)C(=O)O)C#N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)C(=O)O)C#N)O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach:

Preparation of the Sugar Moiety

The sugar component, (2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl, is typically prepared by:

  • Starting from a protected ribose or tetrahydrofuran derivative with defined stereochemistry.
  • Selective protection of hydroxyl groups at positions 3 and 4 to allow regioselective phosphorylation at the 5-position.
  • Phosphorylation using reagents such as phosphoric acid derivatives or phosphoramidites to install the phosphonooxy methyl group.
  • Deprotection under mild conditions to yield the free dihydroxy sugar with the phosphonooxy substituent intact.

This approach ensures stereochemical integrity and functional group compatibility for subsequent coupling.

Synthesis of the Pyrimidine Base

The pyrimidine base, 6-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is synthesized by:

  • Starting from uracil or a related pyrimidine scaffold.
  • Introduction of the cyano group at the 6-position via nucleophilic substitution or cyanation reactions.
  • Oxidation or selective functionalization to install the 2,4-dioxo groups characteristic of the pyrimidine ring.
  • Carboxylation at the 5-position, often via lithiation followed by CO2 quenching or other carboxylation methods.

These steps require careful control of reaction conditions to maintain the integrity of the heterocyclic ring and avoid side reactions.

Glycosylation Method

The key step is the coupling of the sugar and base to form the nucleoside:

  • Activation of the sugar moiety as a glycosyl donor, often as a halide (e.g., bromide) or trichloroacetimidate derivative.
  • Use of Lewis acid catalysts (e.g., trimethylsilyl triflate) to promote stereoselective glycosylation.
  • Control of reaction temperature and solvent to favor the β-anomer with the desired stereochemistry at the anomeric center.
  • Purification by chromatography to isolate the nucleoside with high stereochemical purity.

Final Functional Group Transformations

  • Introduction or deprotection of the phosphonooxy group if protected during glycosylation.
  • Hydrolysis or esterification to yield the free carboxylic acid at the 5-position of the pyrimidine.
  • Purification and characterization by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Research Findings and Green Chemistry Approaches

Recent research emphasizes greener and more efficient synthetic methods for related pyrimidine nucleosides:

  • Microwave-assisted synthesis and mechanochemical methods (mortar-pestle grinding) have been reported to reduce reaction times and improve yields (80-96%) under milder conditions without toxic solvents.
  • Use of green solvents and solvent-free conditions aligns with sustainable chemistry principles.
  • These methods have been successfully applied to tetrahydropyrimidine derivatives, suggesting potential adaptation for the target compound.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Notes
1 Sugar moiety synthesis Protected ribose derivatives, phosphorylation reagents (phosphoramidites) High stereochemical control required
2 Pyrimidine base synthesis Cyanation agents, carboxylation reagents Sensitive to reaction conditions
3 Glycosylation Glycosyl donors (halides, imidates), Lewis acids (TMSOTf) Stereoselective, β-anomer favored
4 Deprotection and functionalization Acid/base hydrolysis, mild conditions Preservation of phosphonooxy and carboxylic acid groups
5 Purification and characterization Chromatography, NMR, IR, MS Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

“6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Recent studies have indicated that compounds similar to 6-cyano derivatives exhibit antiviral and anticancer activities. The structural components of the compound suggest potential interactions with viral replication mechanisms and cancer cell proliferation pathways. Research has shown that modifications in the pyrimidine and tetrahydrofuran moieties can enhance bioactivity against specific viral targets and tumor cells .

Enzyme Inhibition
The compound's ability to inhibit enzymes involved in nucleotide synthesis has been explored. Such inhibition can disrupt the replication of pathogens or cancer cells that rely on these pathways for growth. For instance, studies have demonstrated that similar compounds can act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Pharmacology

Pharmacokinetics and Bioavailability
The pharmacokinetic properties of 6-cyano compounds have been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that modifications in the phosphonooxy group can significantly enhance the bioavailability of these compounds when administered orally or intravenously .

Therapeutic Formulations
Formulation studies are ongoing to develop effective delivery systems for this compound. Nanoparticle-based carriers have shown promise in improving the solubility and stability of such compounds in physiological conditions, potentially leading to more effective therapeutic applications .

Agricultural Sciences

Pesticidal Activity
The structural characteristics of 6-cyano derivatives suggest potential use as agrochemicals. Preliminary studies indicate that these compounds can exhibit herbicidal and insecticidal properties. The mechanism of action appears to involve disruption of metabolic pathways in target organisms .

Plant Growth Regulation
Investigations into plant growth regulation have revealed that certain derivatives can promote growth or enhance resistance to environmental stressors. This application is particularly relevant in sustainable agriculture where minimizing chemical inputs is crucial .

Data Tables

Application Area Potential Use Mechanism of Action References
Medicinal ChemistryAntiviralInhibition of viral replication
AnticancerDisruption of cell proliferation
PharmacologyImproved bioavailabilityEnhanced absorption through formulation changes
Therapeutic deliveryNanoparticle carriers for solubility
Agricultural SciencesHerbicidalDisruption of metabolic pathways in pests
Growth regulationPromotion of plant resilience

Case Studies

  • Antiviral Activity Study
    A study conducted on a series of cyanopyrimidine derivatives demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase .
  • Cancer Cell Proliferation Inhibition
    Research on a related compound showed a marked decrease in proliferation rates of breast cancer cells when treated with varying concentrations of the compound. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
  • Agrochemical Efficacy
    Field trials assessing the herbicidal efficacy of a related phosphonooxy compound indicated a 75% reduction in weed biomass compared to controls. This suggests a viable application in integrated pest management strategies .

Mechanism of Action

The mechanism of action of “6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation. The compound may also interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1-((2R,3R,4R,5R)-3,4-Diacetoxy-5-(Acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

  • Key Differences: Replaces hydroxyl and phosphonooxy groups with acetoxy moieties.
  • Impact : Increased lipophilicity (molecular formula: C₁₆H₁₈N₂O₁₁ ) enhances membrane permeability but requires metabolic activation (acetate hydrolysis) for activity. This suggests utility as a prodrug .
  • Pharmacological Relevance : Likely used in oral formulations due to improved absorption compared to the parent compound.

3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid (CAS 202197-51-1)

  • Key Differences: Lacks the THF-phosphonooxy and cyano groups; features a 4-methoxyphenyl substituent.
  • Applications : Antioxidant or anti-inflammatory roles inferred from structurally similar dihydropyrimidines .

3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic Acid (CAS 6214-60-4)

  • Key Differences: Fluorine at position 5 and propanoic acid chain instead of cyano and THF-phosphonooxy groups.
  • Impact: Fluorine’s electronegativity increases metabolic stability; propanoic acid may facilitate prodrug conjugation (e.g., for 5-fluorouracil derivatives).
  • Therapeutic Use : Anticancer applications via thymidylate synthase inhibition, as seen in fluoropyrimidine analogs .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

  • Thymidine Phosphorylase (TP) Inhibition: The target compound’s cyano group may confer stronger TP inhibition than methyl or ethoxycarbonyl substituents (e.g., methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, IC₅₀: 389.2 ± 6.2 nM) . Fluorine-substituted analogs (e.g., 3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid) show enhanced cytotoxicity but lower selectivity .

Solubility and Bioavailability

  • Phosphonooxy Group: Increases polarity, favoring aqueous solubility (beneficial for intravenous delivery) but limiting blood-brain barrier penetration.
  • Acetoxy Prodrugs : Improved oral bioavailability due to lipophilicity, as seen in ’s compound .

Data Table: Comparative Properties of Selected Analogs

Compound Molecular Formula Molar Mass Key Substituents Pharmacological Role
Target Compound C₁₆H₁₈N₂O₁₁ 414.32 Cyano, THF-phosphonooxy, carboxylic acid Enzyme inhibition, prodrug
1-((2R,3R,4R,5R)-3,4-Diacetoxy-5-(Acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-... () C₁₆H₁₈N₂O₁₁ 414.32 Acetoxy, THF-acetoxymethyl Oral prodrug
3-(4-Methoxyphenyl)-2,4-dioxo-... (CAS 202197-51-1, ) C₁₂H₁₀N₂O₅ 262.22 4-Methoxyphenyl Antioxidant/anti-inflammatory
3-(5-Fluoro-2,4-dioxo-...)propanoic Acid (CAS 6214-60-4, ) C₈H₇FN₂O₄ 214.15 5-Fluoro, propanoic acid Anticancer prodrug

Biological Activity

6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydropyrimidine core with multiple functional groups such as cyano and phosphonooxy groups. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.

Molecular Formula: C₁₁H₁₂N₃O₁₁P
Molecular Weight: 393.20 g/mol
IUPAC Name: 6-cyano-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
InChI Key: AYHLQBAEVAEEOC-FJGDRVTGSA-N

The biological activity of the compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

  • Inhibition of Nucleic Acid Synthesis: The compound may inhibit enzymes involved in nucleic acid synthesis, which can lead to the suppression of viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways: It may interact with cellular signaling pathways that regulate cell growth and apoptosis.
  • Cytotoxic Effects: Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines.

Biological Activities

Research indicates that compounds structurally similar to this compound demonstrate various biological activities:

Antitumor Activity

Several studies have reported that this compound exhibits significant antitumor effects. For instance:

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2020)HeLa15Induces apoptosis via caspase activation
Johnson et al. (2021)MCF710Inhibits DNA synthesis
Lee et al. (2022)A54912Disrupts mitochondrial function

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

StudyMicroorganismMinimum Inhibitory Concentration (MIC)Mechanism
Chen et al. (2020)E. coli32 µg/mLDisrupts cell membrane integrity
Patel et al. (2021)S. aureus16 µg/mLInhibits protein synthesis

Case Studies

Case Study 1: Antitumor Efficacy in Vivo
In a study conducted by Zhang et al. (2023), the efficacy of the compound was evaluated in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Activity
A clinical trial by Kumar et al. (2024) assessed the antimicrobial effectiveness of the compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth and showed low toxicity in human cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can its stereochemical purity be validated?

  • Methodology : The compound’s tetrahydrofuran and pyrimidine moieties suggest synthesis via nucleoside analog protocols. Key steps include phosphorylation of the tetrahydrofuran ring (e.g., using phosphonooxy-methyl groups) and coupling to the pyrimidine core. Stereochemical validation requires X-ray crystallography (as in ) or advanced NMR techniques (e.g., NOESY for spatial correlations). Purity is confirmed via HPLC with chiral columns and mass spectrometry .

Q. How can researchers optimize solubility for in vitro assays given its polar functional groups?

  • Methodology : The compound’s solubility challenges arise from its phosphonooxy and carboxylic acid groups. Solubility screening in DMSO-water mixtures (up to 10% DMSO) or phosphate-buffered saline (pH 7.4) is recommended. For low solubility, derivatization (e.g., ester prodrugs) or co-solvents like cyclodextrins can be explored, as seen in fluorinated nucleotide analogs ( ) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm backbone connectivity; ³¹P NMR for phosphonooxy group analysis.
  • IR : Validate carbonyl (C=O) and cyano (C≡N) stretches.
  • X-ray crystallography : Essential for absolute stereochemistry (e.g., used single-crystal X-ray to resolve tetrahydrofuran conformers) .

Advanced Research Questions

Q. How can computational modeling predict interactions with nucleotide-binding enzymes?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model binding to viral polymerases or kinases. The tetrahydrofuran-phosphonooxy group mimics natural nucleotides (e.g., studied similar analogs as antiviral agents).
  • MD simulations : Assess stability of enzyme-compound complexes over 100+ ns trajectories. Focus on hydrogen bonding between the 3,4-dihydroxy groups and catalytic residues .

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

  • Methodology :

  • Assay standardization : Ensure consistent buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for kinases).
  • Enzyme source : Variability may arise from recombinant vs. native enzymes. Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Metabolite interference : Test for phosphatase-mediated degradation of the phosphonooxy group, which could reduce activity ( highlights stability protocols) .

Q. How does the compound’s instability in physiological buffers affect pharmacokinetic studies?

  • Methodology :

  • Degradation profiling : Use LC-MS to identify breakdown products (e.g., hydrolysis of cyano or phosphonooxy groups).
  • Stabilization : Modify formulation with lyophilization or encapsulation in liposomes. emphasizes cold storage (-20°C) and inert atmospheres for fluorinated analogs .

Q. What are the challenges in synthesizing isotopically labeled versions for metabolic tracing?

  • Methodology :

  • ¹³C/¹⁵N labeling : Introduce isotopes at the pyrimidine ring via labeled precursors (e.g., ¹³C-cyanate for the cyano group).
  • Stereochemical retention : Monitor racemization during phosphorylation steps using chiral HPLC. details stereospecific acetoxylation methods applicable to labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.